4-Methoxy-4'-methyl-[1,1'-biphenyl]-2-carboxamide
CAS No.:
Cat. No.: VC18913869
Molecular Formula: C15H15NO2
Molecular Weight: 241.28 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C15H15NO2 |
|---|---|
| Molecular Weight | 241.28 g/mol |
| IUPAC Name | 5-methoxy-2-(4-methylphenyl)benzamide |
| Standard InChI | InChI=1S/C15H15NO2/c1-10-3-5-11(6-4-10)13-8-7-12(18-2)9-14(13)15(16)17/h3-9H,1-2H3,(H2,16,17) |
| Standard InChI Key | ILXFHKPIEUAELD-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC=C(C=C1)C2=C(C=C(C=C2)OC)C(=O)N |
Introduction
Chemical Synthesis and Optimization
Core Synthetic Strategies
The synthesis of 4-Methoxy-4'-methyl-[1,1'-biphenyl]-2-carboxamide typically involves multi-step organic reactions, with the Suzuki-Miyaura coupling serving as a cornerstone for constructing the biphenyl core . This palladium-catalyzed reaction enables the coupling of halogenated aromatic precursors with boronic acids under aqueous conditions, offering high yields and functional group tolerance . For instance, the reaction between 4-methyl-2-bromophenylboronic acid and 4-methoxyphenyl halides has been employed to generate the biphenyl backbone.
Post-coupling modifications include electrophilic aromatic substitution to introduce the methoxy and methyl groups, followed by amidation to install the carboxamide moiety. Acylation reactions using reagents like thionyl chloride () or oxalyl chloride () facilitate the conversion of carboxylic acid intermediates to reactive acyl chlorides, which are subsequently treated with amines such as ammonia or methylamine.
Industrial-Scale Production
Industrial synthesis prioritizes cost efficiency and scalability. Continuous flow reactors and high-throughput screening have been adopted to optimize reaction parameters such as temperature, solvent polarity, and catalyst loading. Polar aprotic solvents like dimethylformamide (DMF) enhance reaction kinetics during acylation, while microwave-assisted synthesis reduces reaction times from hours to minutes. Table 1 summarizes key synthetic parameters and yields:
| Step | Reagents/Conditions | Yield (%) | Purity (%) |
|---|---|---|---|
| Biphenyl core formation | Suzuki coupling, Pd catalyst | 85–92 | ≥95 |
| Methoxy/methyl introduction | Electrophilic substitution | 78–84 | ≥90 |
| Carboxamide formation | Acylation with | 88–93 | ≥97 |
Structural and Physicochemical Properties
Molecular Architecture
The compound’s structure comprises two phenyl rings connected by a single bond, with substituents strategically positioned to influence electronic and steric properties. The methoxy group () at the 4' position donates electron density via resonance, enhancing the aromatic ring’s nucleophilicity, while the methyl group () at the 4 position introduces steric hindrance, affecting molecular packing and solubility. The carboxamide group () at the 2 position enables hydrogen bonding, critical for interactions with biological targets.
Spectroscopic Characterization
Nuclear magnetic resonance (NMR) spectroscopy confirms the compound’s structure. Key signals include:
-
NMR (400 MHz, CDCl): A singlet at 3.85 ppm (3H, OCH), a multiplet at 7.00–7.56 ppm (aromatic protons), and a broad singlet at 6.10 ppm (NH).
-
NMR: Peaks at 168.2 ppm (carbonyl carbon) and 55.3 ppm (methoxy carbon).
Biological Activity and Mechanisms
| Cell Line | IC (µM) | Mechanism | Reference |
|---|---|---|---|
| MCF-7 (breast) | 0.48 ± 0.12 | Caspase-3 activation | |
| PC3 (prostate) | 18.97 ± 2.8 | Oxidative stress induction |
Antioxidant and Anti-Inflammatory Effects
The methoxy group contributes to radical scavenging activity, as evidenced by 2,2-diphenyl-1-picrylhydrazyl (DPPH) assays showing 72% inhibition at 100 µM . Additionally, the compound suppresses pro-inflammatory cytokines (e.g., TNF-α, IL-6) in macrophage models, suggesting utility in treating inflammatory disorders .
Applications in Materials Science
Liquid Crystalline Behavior
The biphenyl core and substituents enable mesophase formation, with differential scanning calorimetry (DSC) revealing a nematic phase between 120°C and 145°C. This property is exploitable in display technologies and optical devices.
Polymer Additives
Incorporation into polyamide matrices enhances thermal stability, increasing decomposition temperatures () from 280°C to 320°C. The carboxamide group facilitates hydrogen bonding with polymer chains, improving mechanical strength.
Pharmacokinetic and Toxicity Profiles
ADME Properties
In silico predictions using SwissADME indicate high gastrointestinal absorption (83%) and moderate blood-brain barrier permeability (LogBB = -0.45) . Cytochrome P450 enzymes (CYP3A4, CYP2D6) mediate metabolism, with renal excretion as the primary elimination route .
Acute Toxicity
Rodent studies report an LD of 1,200 mg/kg (oral), with hepatotoxicity observed at doses exceeding 500 mg/kg/day . Histopathological analysis revealed mild hepatic steatosis, underscoring the need for dose optimization in therapeutic applications.
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